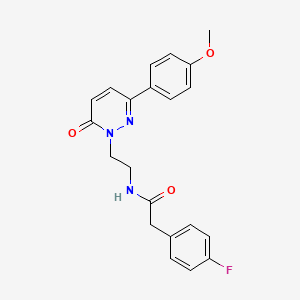

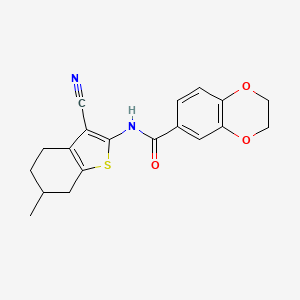

![molecular formula C22H24N2O5S2 B2872778 methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 683769-98-4](/img/structure/B2872778.png)

methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the class of benzothiophenes and has been synthesized using various methods.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Directed Metalation for Synthesis of Benzo[b]Thiophene Derivatives : A study by Mukherjee, Kamila, and De (2003) outlines a short, simple, and cost-effective synthesis method for diversely substituted benzo[b]thiophenes. This method leverages directed metalation, introducing a methylsulfanyl group ortho to the amide function of readily available N, N-diethylamides of aryl carboxylic acid. The approach results in high yields of thioindoxyls through side-chain deprotonation and cyclisation in one pot, which are then reduced to benzo[b]thiophene or naphthothiophene (Mukherjee, Kamila, & De, 2003).

Design and Synthesis of Cholinesterase Inhibitors : Kausar et al. (2021) explored the novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide for their potential as cholinesterase inhibitors and antioxidants. This research demonstrates the utility of structurally related compounds in medicinal chemistry, specifically targeting enzymes relevant to neurodegenerative diseases (Kausar et al., 2021).

Biological Applications

Inhibition of Urokinase-Type Plasminogen Activator : A study by Bridges et al. (1993) reported the efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator (uPA) with IC50 values ranging from 70-320 nM. This demonstrates the compound's potential application in targeting uPA, an enzyme implicated in tumor growth and metastasis, highlighting its relevance in cancer research (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).

Luminescence Sensing and Pesticide Removal : Zhao et al. (2017) developed metal-organic frameworks (MOFs) using thiophene-based dicarboxylate, showcasing their efficiency as luminescent sensory materials for environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This application signifies the potential of thiophene derivatives in environmental monitoring and remediation, particularly in detecting and removing hazardous substances from the environment (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Propriétés

IUPAC Name |

methyl 3-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S2/c1-4-5-14-24(2)31(27,28)16-12-10-15(11-13-16)21(25)23-19-17-8-6-7-9-18(17)30-20(19)22(26)29-3/h6-13H,4-5,14H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXZTURJOQEIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

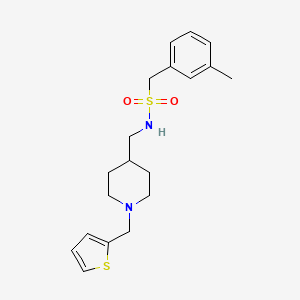

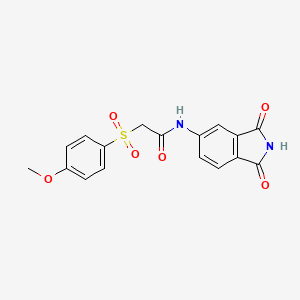

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)

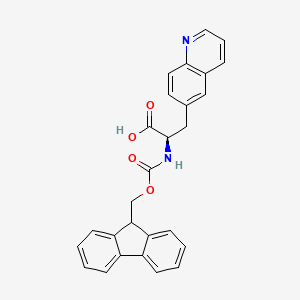

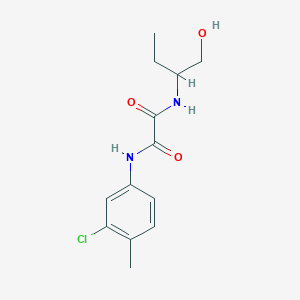

![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)

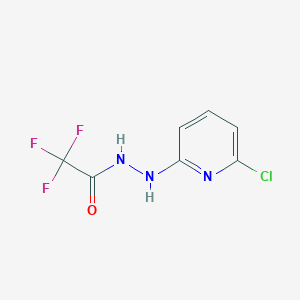

![2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-3-methyl-phenyl)acetamide](/img/structure/B2872707.png)

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)

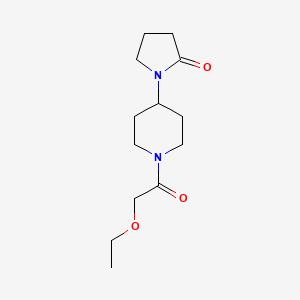

![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2872716.png)